![molecular formula C12H17NO B1488409 1-[(Benzylamino)methyl]cyclobutan-1-ol CAS No. 1601167-65-0](/img/structure/B1488409.png)
1-[(Benzylamino)methyl]cyclobutan-1-ol
Overview
Description
1-[(Benzylamino)methyl]cyclobutan-1-ol, also known as BAMCB, is an organic compound that has been extensively studied in the scientific community due to its potential applications in a variety of fields. BAMCB is a cyclic ether that has been found to possess a wide range of properties, including anti-inflammatory, anti-viral, antioxidant, and anti-cancer activities. BAMCB is also known to be a potent inhibitor of enzymes involved in the production of nitric oxide. In
Scientific Research Applications
Stereodivergent Syntheses and Chemical Transformations
The efficient synthesis of cyclobutane derivatives, including the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, demonstrates the chemical flexibility of these compounds. These derivatives are pivotal in exploring the stereochemical aspects of amino acid derivatives and peptides, providing insights into the synthesis of enantiomeric and diastereomeric compounds using cyclobutane as a core structural element (Izquierdo et al., 2002).
Catalytic Enantioselective Synthesis
The catalytic enantioselective synthesis of α-(benzylamino)cyclobutanones highlights the use of organocatalysis in achieving high yields and enantioselectivities. This synthesis route showcases the application of tandem condensation/intramolecular rearrangement/proton transfer reactions starting from racemic α-hydroxycyclobutanone and benzylamines, further enriching the toolkit for synthesizing optically active cyclobutane derivatives (Melis et al., 2015).
Novel Stereoconvergent Transformations
Research into the stereoconvergent transformation of benzo[b]cyclobuta[d]pyrans into tetrahydrodibenzofuran-4-ols and its application to the synthesis of natural products like linderol A exemplifies the utility of cyclobutane derivatives in complex organic syntheses. Such transformations are critical for constructing natural product analogs with potential biological activities, underlining the role of cyclobutane derivatives in synthetic organic chemistry and drug discovery processes (Yamashita et al., 2004).
Synthesis of Cyclobutyl Derivatives as Intermediates
The use of cyclobutyl derivatives as intermediates in synthesizing complex molecules, such as chromenes containing a cyclobutane ring, showcases the strategic incorporation of cyclobutane to induce desired chemical properties and reactivities in final products. This approach is crucial for developing novel compounds with potential applications in materials science and pharmacology (Bernard et al., 2004).
properties
IUPAC Name |
1-[(benzylamino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(7-4-8-12)10-13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNVLSDQNIRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzylamino)methyl]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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